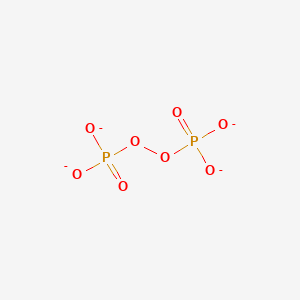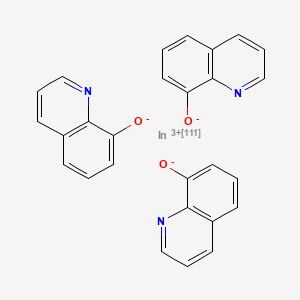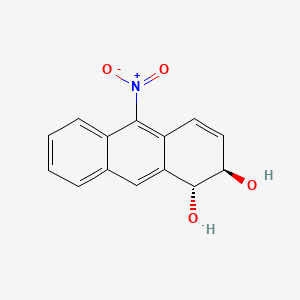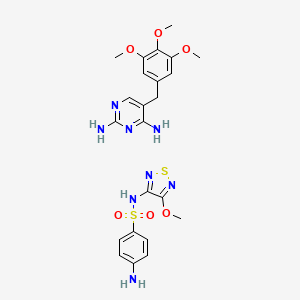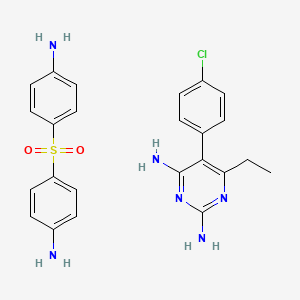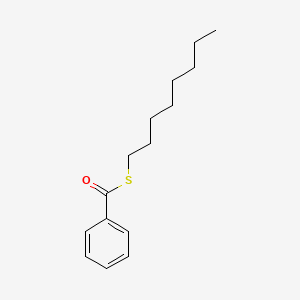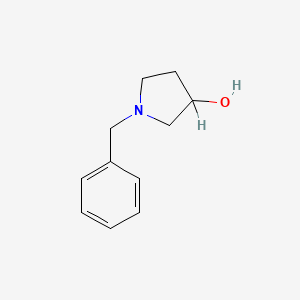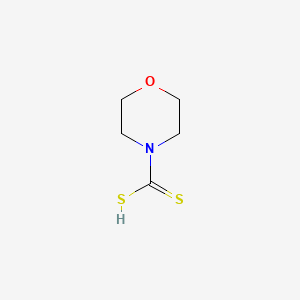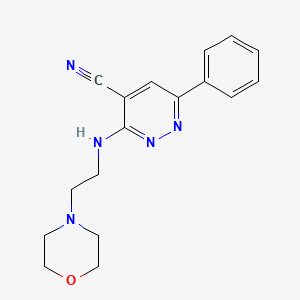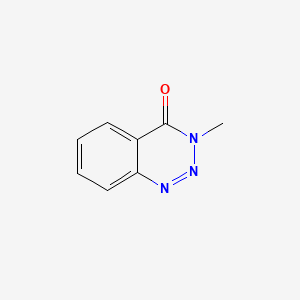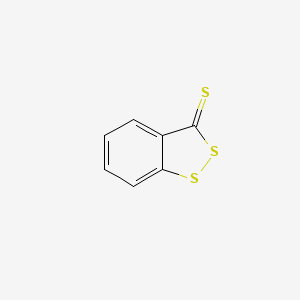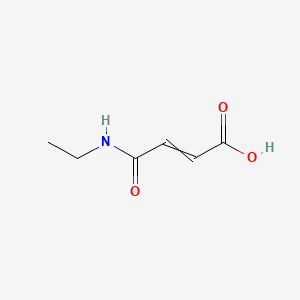
N-Ethylmaleamic acid
Vue d'ensemble
Description
N-ethylmaleamic acid is a fatty amide.
Applications De Recherche Scientifique
1. Microbial Metabolism and Environmental Applications
N-Ethylmaleamic acid is a metabolite formed during the exposure of activated sludge microorganisms to N-ethylmaleimide. This process is significant for understanding microbial metabolism and environmental bioremediation strategies. The formation of this compound in this context illustrates the metabolic pathways and detoxification processes in microorganisms when exposed to certain chemicals (Mojica, Kim, & Aga, 2007).
2. Chemical Interactions with Proteins and Amino Acids
N-Ethylmaleimide, a related compound to this compound, is known for its chemical modification of proteins, particularly its reaction with thiol groups of cysteinyl residues. This chemical interaction is crucial for understanding protein chemistry and enzymatic reactions, potentially influencing the study of this compound in similar contexts (Smyth, Blumenfeld, & Konigsberg, 1964).
3. Role in Intracellular Detoxification
Escherichia coli cells utilize this compound in a detoxification process. This compound is part of a mechanism where it helps to manage the effects of toxic substances within the cellular environment, emphasizing its potential role in cellular defense mechanisms (McLaggan, Rufino, Jaspars, & Booth, 2000).
4. Metabolic Disorders and Clinical Implications
Research on ethylmalonic acid, a compound structurally similar to this compound, has shed light on metabolic disorders like ethylmalonic encephalopathy. Understanding the biochemical pathways involving these compounds can lead to better diagnostic and treatment strategies for such genetic disorders (Tiranti et al., 2004).
Mécanisme D'action
Target of Action
N-Ethylmaleamic acid is a chemical compound used in proteomics research
Biochemical Pathways
It is classified as a fatty amide , a class of compounds containing a fatty acid moiety linked to an amine group through an ester linkage. This suggests that it may be involved in lipid metabolism or other related biochemical pathways.
Analyse Biochimique
Biochemical Properties
N-Ethylmaleamic acid plays a significant role in biochemical reactions, particularly in the detoxification processes. It interacts with enzymes such as glutathione S-transferase, forming conjugates that facilitate the detoxification of harmful substances . Additionally, this compound is involved in the formation of N-ethylsuccinimido-S-glutathione, which is a key intermediate in the detoxification pathway . These interactions highlight the compound’s importance in maintaining cellular homeostasis and protecting cells from oxidative stress.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby reducing oxidative stress within cells . Furthermore, this compound modulates gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in stress response and metabolic pathways . These effects underscore the compound’s role in maintaining cellular function and protecting cells from damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms covalent bonds with cysteine residues in proteins, leading to the inhibition or activation of enzyme activity . This compound also interacts with DNA, influencing gene expression by modulating the activity of transcription factors . These molecular interactions highlight the compound’s ability to regulate cellular processes and maintain cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been shown to affect cellular function, leading to changes in gene expression and enzyme activity . These temporal effects underscore the importance of monitoring the stability and degradation of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance detoxification processes and reduce oxidative stress . At high doses, this compound can exhibit toxic effects, leading to cellular damage and impaired function . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and avoiding potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the detoxification of reactive oxygen species and the metabolism of fatty acids . It interacts with enzymes such as glutathione S-transferase, facilitating the formation of conjugates that are excreted from the cell . These interactions highlight the compound’s role in maintaining metabolic flux and regulating metabolite levels within cells.
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with transporters and binding proteins . It is localized in various cellular compartments, including the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and detoxification processes . These transport and distribution mechanisms ensure that the compound reaches its target sites and maintains its activity within cells.
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it interacts with enzymes and proteins within these compartments to regulate cellular processes . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of N-Ethylmaleamic acid can be achieved through the reaction of maleic anhydride with ethylamine followed by the addition of hydroxylamine hydrochloride.", "Starting Materials": [ "Maleic anhydride", "Ethylamine", "Hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: Maleic anhydride is dissolved in anhydrous ether and added dropwise to a solution of ethylamine in anhydrous ether at room temperature.", "Step 2: The reaction mixture is stirred for several hours until a white precipitate forms.", "Step 3: The precipitate is filtered and washed with ether to obtain N-ethylmaleamic acid.", "Step 4: To the obtained N-ethylmaleamic acid, a solution of hydroxylamine hydrochloride in water is added dropwise with stirring.", "Step 5: The reaction mixture is stirred for several hours until a white precipitate forms.", "Step 6: The precipitate is filtered and washed with water to obtain pure N-Ethylmaleamic acid." ] } | |
Numéro CAS |
4166-67-0 |
Formule moléculaire |
C6H9NO3 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
(Z)-4-(ethylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C6H9NO3/c1-2-7-5(8)3-4-6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10)/b4-3- |
Clé InChI |
HBQGCOWNLUOCBU-ARJAWSKDSA-N |
SMILES isomérique |
CCNC(=O)/C=C\C(=O)O |
SMILES |
CCNC(=O)C=CC(=O)O |
SMILES canonique |
CCNC(=O)C=CC(=O)O |
| 4166-67-0 | |
Pictogrammes |
Corrosive |
Synonymes |
N-ethylmaleamic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



